molecular formula C41H74NO8P B3025855 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine CAS No. 70812-59-8

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3025855
CAS No.: 70812-59-8
M. Wt: 740.0 g/mol
InChI Key: DRIVXEVMDWCWLI-CAQMIEAISA-N
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Description

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is a phospholipid that contains palmitic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively. This compound is a type of glycerophosphoethanolamine, which plays a crucial role in cellular membranes and signaling pathways.

Mechanism of Action

Target of Action

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (PAPC) is a phospholipid found in biological membranes . It contains palmitic acid (16:0) and arachidonic acid (20:4) at the sn-1 and sn-2 positions, respectively .

Mode of Action

PAPC undergoes oxidation in vivo, producing derivatives that play roles in chronic inflammation and vascular disease

Biochemical Pathways

The major pathways involved in the synthesis of glycerophosphoethanolamines like PAPC are the GPSer decarboxylation pathway (active on mitochondrial inner membranes) and the CDP-ethanolamine pathway (also named Kennedy pathway) . In the latter, ethanolamine is phosphorylated and linked to CTP (cytidine triphosphate) to form CDP-ethanolamine, which, in the last step, transfers the phosphoethanolamine group to diacylglycerol, forming glycerophosphoethanolamine .

Result of Action

The oxidation products of PAPC are involved in chronic inflammation and vascular disease . For instance, oxidized PAPC can stimulate tissue factor expression in human endothelial cells via activation of ERK/EGR-1 and Ca (++)/NFAT . Moreover, certain derivatives of PAPC, such as 1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC), can induce inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .

Action Environment

It’s known that papc is found in biological membranes , suggesting that its action might be influenced by the lipid composition of these membranes, the presence of reactive oxygen species (which can cause PAPC oxidation), and other factors related to the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine can be synthesized through a series of esterification and phosphorylation reactions. The typical synthetic route involves the esterification of glycerol with palmitic acid and arachidonic acid, followed by phosphorylation with phosphoethanolamine. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate ester bond formation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is usually achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxidized phospholipids, which are important in cellular signaling and inflammation.

    Hydrolysis: Hydrolysis of the ester bonds can yield free fatty acids and glycerophosphoethanolamine.

    Substitution: The phosphoethanolamine group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and Fenton’s reagent.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized phospholipids such as 1-palmitoyl-2-oxovaleroyl-sn-glycero-3-phosphocholine.

    Hydrolysis: Free palmitic acid, arachidonic acid, and glycerophosphoethanolamine.

    Substitution: Various substituted phosphoethanolamine derivatives.

Scientific Research Applications

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

    Biology: Plays a role in cellular signaling pathways and membrane structure.

    Medicine: Investigated for its role in inflammation and cardiovascular diseases.

    Industry: Used in the formulation of liposomes and other lipid-based delivery systems.

Comparison with Similar Compounds

Similar Compounds

    1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of ethanolamine.

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Contains oleic acid instead of arachidonic acid.

    1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine: Contains stearic acid instead of palmitic acid.

Uniqueness

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is unique due to its combination of palmitic acid and arachidonic acid, which imparts specific biophysical properties to cellular membranes and influences various signaling pathways. Its role as a precursor for bioactive lipids makes it particularly important in the study of inflammation and immune responses.

Properties

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H74NO8P/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42)37-47-40(43)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,26,28,39H,3-10,12,14-16,19,21,23-25,27,29-38,42H2,1-2H3,(H,45,46)/b13-11-,18-17-,22-20-,28-26-/t39-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIVXEVMDWCWLI-CAQMIEAISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H74NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335904
Record name 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

740.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

70812-59-8
Record name 2-Arachidonoyl-1-palmitoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PE(16:0/20:4(5Z,8Z,11Z,14Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008937
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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